molecular formula C14H31O2PS B14077094 O,O-Dibutyl hexylphosphonothioate CAS No. 100888-63-9

O,O-Dibutyl hexylphosphonothioate

Cat. No.: B14077094
CAS No.: 100888-63-9
M. Wt: 294.44 g/mol
InChI Key: ANKMMFJDADXAQT-UHFFFAOYSA-N
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Description

O,O-Dibutyl hexylphosphonothioate is an organophosphorus compound characterized by the presence of a phosphonothioate group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dibutyl hexylphosphonothioate typically involves the reaction of hexylphosphonic dichloride with dibutyl alcohol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: O,O-Dibutyl hexylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioate oxides.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where the butyl or hexyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Phosphonothioate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonothioates.

Scientific Research Applications

O,O-Dibutyl hexylphosphonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of O,O-Dibutyl hexylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • O,O-Dibutyl phosphorodithioate
  • O,O-Dibutyl phosphorothioate
  • O,O-Dibutyl phosphonate

Comparison: O,O-Dibutyl hexylphosphonothioate is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

100888-63-9

Molecular Formula

C14H31O2PS

Molecular Weight

294.44 g/mol

IUPAC Name

dibutoxy-hexyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H31O2PS/c1-4-7-10-11-14-17(18,15-12-8-5-2)16-13-9-6-3/h4-14H2,1-3H3

InChI Key

ANKMMFJDADXAQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=S)(OCCCC)OCCCC

Origin of Product

United States

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